molecular formula C4H4ClNO2 B12280422 3-Amino-4-chloro-3-cyclobutene-1,2-dione

3-Amino-4-chloro-3-cyclobutene-1,2-dione

Cat. No.: B12280422
M. Wt: 133.53 g/mol
InChI Key: NOTBOFKOFRLPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-chloro-3-cyclobutene-1,2-dione is a cyclobutene-derived compound featuring a 1,2-dione core with amino (-NH₂) and chloro (-Cl) substituents at positions 3 and 4, respectively. Cyclobutene-1,2-diones are characterized by a strained four-membered ring system, which confers unique reactivity and applications in medicinal chemistry, anion transport, and materials science .

Properties

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

IUPAC Name

3-amino-4-chlorocyclobutane-1,2-dione

InChI

InChI=1S/C4H4ClNO2/c5-1-2(6)4(8)3(1)7/h1-2H,6H2

InChI Key

NOTBOFKOFRLPDN-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(=O)C1=O)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-3-cyclobutene-1,2-dione typically involves the chlorination of 3-amino-3-cyclobutene-1,2-dione. One common method includes the reaction of 3-amino-3-cyclobutene-1,2-dione with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include 3-amino-4-azido-3-cyclobutene-1,2-dione or 3-amino-4-thiocyanato-3-cyclobutene-1,2-dione.

    Oxidation: Products include this compound oxides.

    Reduction: Products include this compound amines.

Scientific Research Applications

3-Amino-4-chloro-3-cyclobutene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to interfere with enzymatic activities and cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Spectroscopic Data

Compound Key IR Peaks (cm⁻¹) Notable Features
3-Ethoxy-4-(n-norcodeino)-derivative 940 (cyclobutene ring) T-shaped molecular geometry
Propylamino-substituted derivative ~1700 (C=O), ~3300 (N-H) Dual amino substituents

Table 2: Molecular and Application Profiles

Compound Molecular Formula Molecular Weight (g/mol) Application
3-Amino-4-(propylamino)-derivative C₇H₁₀N₂O₂ 154.167 Research (e.g., kinase inhibition)
3,4-Diamino derivative (patented) Varies ~300–400 Chemokine-mediated disease therapy
3-(Butylamino)-4-ethoxy derivative C₁₀H₁₄N₂O₃ 210.23* Anion transport studies

*Calculated based on synthesis in .

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